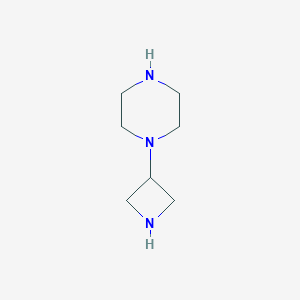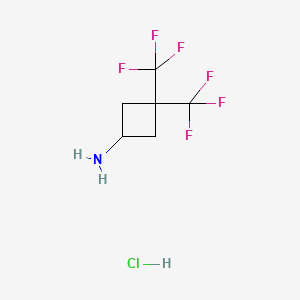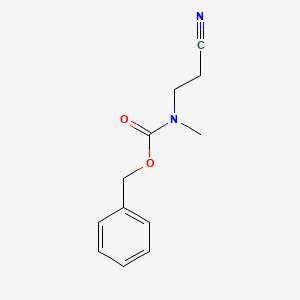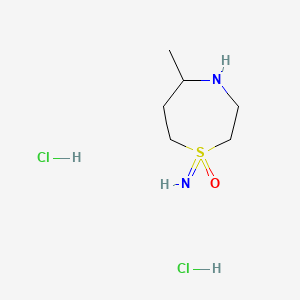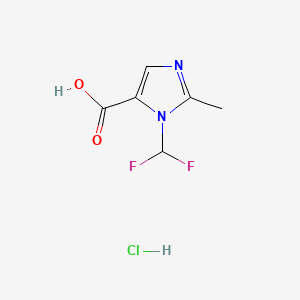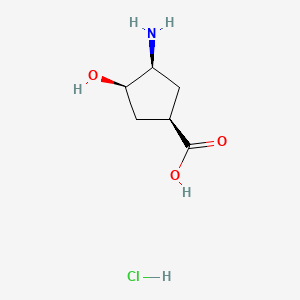
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group on a cyclopentane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as amination and hydroxylation.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Continuous Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and yield.
Catalysis: Catalysts may be used to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating certain diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mechanism of Action
The mechanism of action of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting various biochemical pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R)-3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride
- (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
Uniqueness
- Structural Differences : The presence of different substituents or ring sizes can lead to variations in chemical reactivity and biological activity.
- Chirality : The specific chiral configuration of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride may confer unique properties compared to its isomers.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m1./s1 |
InChI Key |
NPUIVIVVLYVOIR-YMDUGQBDSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@H]1N)O)C(=O)O.Cl |
Canonical SMILES |
C1C(CC(C1N)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
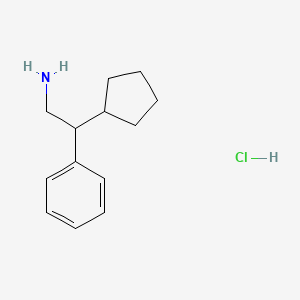
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
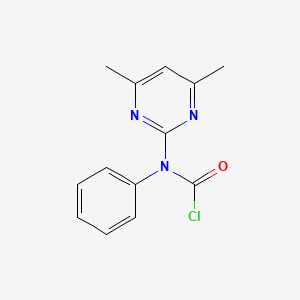

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
